2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2,4-Dichlorophenol is a colorless crystalline solid with a medicinal odor . It is a dichlorophenol that is phenol carrying chloro substituents at positions 2 and 4 . It is a chlorinated organic chemical due to environmental exposure .
Synthesis Analysis
2,4-Dichlorophenylacetic acid is generally prepared by nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one .
Molecular Structure Analysis
The molecular formula of 2,4-Dichlorophenol is C6H4Cl2O . The molecular formula of 2,4-Dichlorophenylacetic acid is C8H6Cl2O2 .
Chemical Reactions Analysis
2,4-Dichlorophenylacetic acid is involved in Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol .
Physical And Chemical Properties Analysis
2,4-Dichlorophenylacetic acid has a molecular weight of 205.03 g/mol . 2,4-Dichlorophenol has a density of 1.38 g/cm3, a melting point of 43.2 °C, and a boiling point of 210 °C .
Scientific Research Applications
Synthesis and Material Applications
A study by Das et al. (2015) reports the synthesis of novel dioxaborolane derivatives, highlighting their potential use in synthesizing boron-capped polyenes, which could have applications in new materials for Liquid Crystal Display (LCD) technology. Additionally, these compounds are being investigated for therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Chemical Synthesis and Modification
Spencer et al. (2002) describe the synthesis of dioxaborolane derivatives and their activity against serine proteases, highlighting their chemical versatility. The study focuses on the inhibitory activity of these compounds, indicating their potential in biochemical applications (Spencer et al., 2002).
Reactions and Intermediates in Organic Synthesis
Kuznetsov et al. (2001) investigated the reaction of substituted dioxaborolanes with acetonitrile, leading to the formation of 2-oxazolines. This study underscores the role of these compounds as intermediates in organic synthesis, with the potential for various industrial and pharmaceutical applications (Kuznetsov et al., 2001).
Potential in Drug Discovery and Lipid-Lowering Drugs
Das et al. (2011) synthesized a series of dioxaborolane derivatives, identifying compounds like BF102 and BF175 with lipogenesis inhibitory effects. This suggests their potential as leads in lipid-lowering drug discovery (Das et al., 2011).
Development of New Building Blocks for Silicon-Based Drugs
Büttner et al. (2007) developed a new building block using dioxaborolane for the synthesis of silicon-based drugs, exemplifying the compound's utility in developing new therapeutic agents (Büttner et al., 2007).
Applications in Catalysis and Organic Reactions
Chang et al. (2005) presented a method for synthesizing silaboration products from allenes using dioxaborolane, indicating its role in catalysis and the synthesis of organic compounds (Chang et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSBTAPKLZZTAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590381 | |
Record name | 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
68716-50-7 | |
Record name | 1,3,2-Dioxaborolane, 2-(2,4-dichlorophenyl)-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68716-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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